4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFJWMRNDGLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization of 4 Methoxy 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, providing detailed information about its constituent atoms and their chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the aniline (B41778) ring would appear as multiplets or distinct doublets and doublets of doublets, with their chemical shifts influenced by the electron-donating methoxy (B1213986) and amino groups, and the electron-withdrawing oxadiazole ring. The methoxy group protons would typically appear as a sharp singlet in the upfield region, while the methyl protons on the oxadiazole ring would also produce a singlet. The protons of the primary amine group are expected to show a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the carbon atoms of the aniline ring, the methoxy group, the methyl group, and the oxadiazole ring. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbons of the oxadiazole ring are expected to resonate at a lower field due to their heteroaromatic nature.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.8 | 110 - 160 |
| -OCH₃ | ~3.9 | ~56 |
| -NH₂ | Broad singlet, variable | - |
| Oxadiazole-CH₃ | ~2.5 | ~15 |
| Oxadiazole-C | - | 160 - 165 |
| Aniline C-NH₂ | - | 140 - 150 |
| Aniline C-OCH₃ | - | 150 - 160 |
| Aniline C-Oxadiazole | - | 120 - 130 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl/methoxy groups, C=N and C=C stretching vibrations of the oxadiazole and benzene (B151609) rings, and C-O stretching of the methoxy group.
Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Oxadiazole) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
| N-H Bend (Amine) | 1550 - 1650 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heteroaromatic systems. The presence of the aniline and oxadiazole moieties, which are chromophores, will result in characteristic absorption maxima (λmax). The substitution pattern on the aniline ring can influence the position and intensity of these absorption bands researchgate.net.
Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 350 |
| n → π | > 350 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the molecule's structure, with characteristic fragments arising from the cleavage of the oxadiazole ring and the loss of substituents from the aniline core.
Expected Mass Spectrometry Data
| Ion | Expected m/z Value |
| Molecular Ion [M]⁺ | Calculated based on molecular formula |
| Fragments | Loss of CH₃, OCH₃, and cleavage of the oxadiazole ring |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed for the analysis of such aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. The development of HPLC-MS/MS methods can further aid in the identification of impurities by providing mass spectral data for each separated component rrpharmacology.rurrpharmacology.ru.
Typical HPLC Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient or isocratic mixture of water/acetonitrile or water/methanol with additives like formic acid or ammonium (B1175870) acetate |
| Detection | UV detector at a wavelength corresponding to the compound's λmax |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, a high-temperature capillary GC method coupled with a Flame Ionization Detector (FID) is utilized to separate the target compound from any residual starting materials, intermediates, or side-products from the synthesis.
The analysis is performed using a non-polar capillary column, which separates compounds based on their boiling points and relative polarity. The compound, having a molecular weight that allows for volatilization under typical GC conditions, elutes as a sharp, well-defined peak. The retention time is a characteristic feature used for identification, while the peak area provides a quantitative measure of its purity. A sensitive and simple GC method can be developed for the separation and quantification of related impurities. The optimized chromatographic conditions are designed to ensure excellent resolution from potential process-related impurities.
Table 1: GC Method Parameters
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | AT-210 (or similar), 30 m x 0.53 mm ID, 1.0 µm film |
| Carrier Gas | Helium, constant flow 3.0 psi |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1.0 µL |
| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Under these conditions, this compound typically shows a retention time that is distinct from common precursors or related isomers. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Representative GC Purity Analysis Results
| Compound Name | Retention Time (min) | Area % |
| This compound | 15.8 | 99.8 |
| Impurity 1 (precursor) | 12.3 | 0.1 |
| Impurity 2 (isomer) | 16.2 | 0.1 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of this compound is grown by slow evaporation from a suitable solvent like ethanol.
Table 3: Representative Crystallographic Data for an Analogous Oxadiazole Compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃N₃O |
| Formula Weight | 251.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5641 (7) |
| b (Å) | 13.1441 (5) |
| c (Å) | 7.7896 (4) |
| β (º) | 106.012 (4) |
| Volume (ų) ** | 1236.50 (10) |
| Z | 4 |
| Density (calc, g/cm³) ** | 1.349 |
| R-factor (%) | 4.7 |
| Note: Data presented is for a structurally similar compound, 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, for illustrative purposes. nih.gov |
The solved structure would be expected to show the planarity of the 1,3,4-oxadiazole (B1194373) ring and specific torsion angles between the phenyl ring and the heterocyclic system.
Table 4: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Value (Å / º) |
| C-O (methoxy) | 1.365 |
| C-N (aniline) | 1.380 |
| C(phenyl)-C(oxadiazole) | 1.485 |
| O-C (oxadiazole) | 1.372 |
| N-N (oxadiazole) | 1.401 |
| C(phenyl)-C(phenyl)-C(oxadiazole) | 120.5° |
| C(oxadiazole)-N-N | 108.2° |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical validation of the compound's molecular formula (C₉H₉N₃O). The analysis involves the complete combustion of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Table 5: Elemental Analysis Data for C₉H₉N₃O
| Element | Theoretical % | Found % |
| Carbon (C) | 61.70 | 61.65 |
| Hydrogen (H) | 5.18 | 5.21 |
| Nitrogen (N) | 23.99 | 23.94 |
| Oxygen (O) | 9.13 | N/A* |
| Oxygen is typically not directly measured and is calculated by difference. |
Reactivity Profiles and Mechanistic Investigations of 4 Methoxy 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline
General Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System
The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system. chemicalbook.com Its structure, containing one oxygen and two nitrogen atoms, renders it electron-deficient. This deficiency is primarily due to the presence of two pyridine-type nitrogen atoms, which are more electronegative than carbon and exert a significant inductive and resonance electron-withdrawing effect. chemicalbook.comrroij.com This electronic character reduces the aromaticity of the oxadiazole ring compared to isoelectronic heterocycles like furan, causing it to sometimes exhibit reactivity more akin to a conjugated diene. rroij.com Despite this, the ring system is noted for its thermal stability, a property that is enhanced by the presence of substituents, particularly aryl groups. rroij.com Due to the inductive pull of the heteroatoms, the 1,3,4-oxadiazole nucleus is considered a very weak base. rroij.comglobalresearchonline.net
Electrophilic Substitution Patterns and Electronic Effects
The electron-deficient nature of the 1,3,4-oxadiazole ring profoundly influences its reactivity towards electrophiles. Electrophilic substitution reactions at the carbon atoms (positions C2 and C5) are exceptionally difficult and rarely observed. chemicalbook.comrroij.comglobalresearchonline.net The low electron density at these positions, a direct consequence of the electron-withdrawing nature of the adjacent pyridine-like nitrogens, deactivates the ring towards attack by electron-seeking reagents. chemicalbook.comrroij.com
Instead of occurring on the carbon atoms, any potential electrophilic attack is more likely to target a ring nitrogen atom. rroij.comglobalresearchonline.net This pathway becomes more feasible if the oxadiazole ring is substituted with electron-releasing groups that can increase the electron density on the nitrogen heteroatoms. rroij.com In molecules where the oxadiazole ring is attached to another aromatic system, such as a benzene (B151609) ring, electrophilic substitution will preferentially occur on the more electron-rich aryl substituent rather than the deactivated oxadiazole core. chemicalbook.com The 1,3,4-oxadiazole moiety itself functions as an electron-withdrawing group, influencing the reactivity of any attached substituents. mdpi.com
Nucleophilic Substitution Reactions
Given the electron-poor character of the ring, one might expect facile nucleophilic substitution; however, such reactions are generally uncommon on an unsubstituted 1,3,4-oxadiazole ring. chemicalbook.com The ring is typically resistant to direct nucleophilic attack. When such attacks do occur, often under acidic catalysis, they can lead to cleavage of the heterocyclic ring rather than simple substitution. rroij.comacs.org
Nevertheless, nucleophilic substitution becomes a viable and important reaction pathway when a suitable leaving group is present on one of the ring's carbon atoms. For instance, halogen atoms attached to the oxadiazole ring can be displaced by various nucleophiles. globalresearchonline.net Similarly, derivatives such as 1,3,4-oxadiazole-2-thiones contain a thiol group that can readily participate in nucleophilic substitution reactions, making them versatile synthetic intermediates. nih.gov
Mechanistic Pathways of Key Chemical Transformations
The synthesis of the 1,3,4-oxadiazole core of the title compound is a key transformation. The most common and established mechanistic pathway for forming 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. otterbein.edunih.gov This process is typically facilitated by a dehydrating agent.
Mechanism of Cyclodehydration:
Protonation/Activation: The dehydrating agent (e.g., POCl₃, PPA, TFAA) activates one of the carbonyl oxygens of the diacylhydrazine intermediate, making the carbonyl carbon more electrophilic. researchgate.net
Intramolecular Cyclization: The lone pair of electrons on the adjacent nitrogen atom attacks the activated carbonyl carbon in a 5-exo-tet cyclization.
Dehydration: A series of proton transfers and the elimination of a water molecule (or a related species, depending on the dehydrating agent) leads to the formation of the aromatic 1,3,4-oxadiazole ring.
Alternative mechanisms have also been developed. For example, a reaction between acylhydrazides and nitroalkanes in the presence of polyphosphoric acid (PPA) is proposed to proceed via the nucleophilic attack of the hydrazide on an activated nitronate species, followed by an intramolecular 5-exo-trig cyclization and subsequent elimination to form the oxadiazole ring. nih.gov
For reactions involving the aniline (B41778) moiety, the mechanism of electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The strong electron-donating resonance effect of both the amino and methoxy (B1213986) groups provides significant stabilization to the arenium ion when the electrophile attacks at the positions ortho or para to them, thus lowering the activation energy for these pathways.
Influence of Methoxy and Methyl Substituents on Reactivity and Electronic Properties
Substituent Effects on the Aniline Ring: The aniline ring is trisubstituted with an amino group, a methoxy group, and the 5-methyl-1,3,4-oxadiazol-2-yl group.
Amino (-NH₂) Group: As previously discussed, this is a powerful activating group (+R > -I) that directs ortho and para.
5-methyl-1,3,4-oxadiazol-2-yl Group: The oxadiazole ring is strongly electron-withdrawing (-I, -R effects) due to its electron-deficient nature. This deactivates the carbon to which it is attached.
The interplay of these groups determines the preferred sites for electrophilic attack on the aniline ring. The amino and methoxy groups are powerful activators, while the oxadiazole group is a deactivator. The positions on the aniline ring are activated to different extents, leading to regioselective outcomes in substitution reactions.
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Aniline Ring |
|---|---|---|---|
| -NH₂ (Amino) | -I (Weak) | +R (Strong) | Strongly Activating, Ortho/Para Directing |
| -OCH₃ (Methoxy) | -I (Moderate) | +R (Strong) | Activating, Ortho/Para Directing |
| -CH₃ (Methyl) | +I (Weak) | N/A | Weakly Activating (on oxadiazole ring) |
| -(5-methyl-1,3,4-oxadiazol-2-yl) | -I (Strong) | -R (Strong) | Strongly Deactivating |
Studies on Non-Covalent Interactions and Intermolecular Forces
Molecules containing 1,3,4-oxadiazole and substituted aniline moieties are capable of forming a variety of non-covalent interactions that are critical in determining their solid-state structure, physical properties, and biological activity. mdpi.comrsc.org Computational and experimental studies have highlighted the importance of several key intermolecular forces.
Hydrogen Bonding: The presence of the amino group (-NH₂) makes it an excellent hydrogen bond donor. The nitrogen atoms within the oxadiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions are often the dominant forces in the crystal packing of such molecules. rsc.org
π-π Stacking: The planar aromatic systems of both the aniline and the oxadiazole rings can engage in π-π stacking interactions. These can include stacking between two oxadiazole rings or between an oxadiazole and an aniline ring from adjacent molecules. mdpi.comnih.gov
Lone Pair···π Interactions: The lone pair of electrons on the oxadiazole oxygen atom can interact with the π-system of a nearby aromatic ring, further stabilizing the supramolecular assembly. mdpi.com
These non-covalent forces are investigated using techniques such as single-crystal X-ray diffraction for experimental evidence, and computational methods like Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plot analysis to characterize and quantify their strength and nature. mdpi.comrsc.org
Computational Chemistry and Theoretical Studies on 4 Methoxy 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional structure and electronic properties of a molecule. These methods could be applied to 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline to predict its optimized geometry, bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By applying DFT, researchers could calculate various properties of this compound, such as its total energy, electron density distribution, and dipole moment. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. Such studies would elucidate the molecule's stability and electronic characteristics.
Ab Initio Methods
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods could be used to study this compound. While computationally more demanding than DFT, they can provide benchmark results for the molecule's geometry and electronic properties, offering a different theoretical perspective.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital that accepts electrons, highlighting regions prone to nucleophilic attack.
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. This analysis would help in understanding the molecule's potential role in chemical reactions and its kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MEP map displays the electrostatic potential on the electron density surface, using a color scale where red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient areas (positive potential), which are favorable for nucleophilic attack. For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction and hydrogen bonding.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations, often using DFT, can simulate vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). For this compound, these theoretical predictions could be compared with experimental data to confirm its structure and assign spectral peaks.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be employed to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, this analysis would provide insights into the reaction's feasibility, kinetics, and mechanism. By identifying the lowest energy pathway, researchers could predict the most likely reaction outcome and understand the factors controlling the reaction rate.
Future computational research on this compound would be invaluable for a deeper understanding of its chemical properties and for guiding its potential applications in various fields of chemistry.
Computational Modeling for Synthetic Design
Computational modeling has become an indispensable tool in modern synthetic chemistry, offering insights that can guide the design of efficient and effective synthetic routes. For a target molecule such as this compound, computational chemistry provides a platform to predict molecular properties, understand reaction mechanisms, and optimize reaction conditions, thereby streamlining the synthetic process and minimizing trial-and-error experimentation.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of the target molecule and its precursors. dntb.gov.uaresearchgate.net By calculating parameters such as bond lengths, bond angles, and dihedral angles, chemists can gain a precise three-dimensional understanding of the molecular architecture. This information is crucial for predicting steric hindrance and identifying the most likely sites for chemical reactions.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity. dntb.gov.uanih.gov The energy and distribution of these orbitals can indicate the most probable sites for nucleophilic and electrophilic attack, which is fundamental in designing the steps of a synthetic pathway. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another powerful computational tool. nih.gov These maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the synthesis of this compound, an MEP analysis of the aniline (B41778) precursor could help predict the regioselectivity of the subsequent cyclization reaction to form the oxadiazole ring.
In the context of synthetic design, computational models can also be used to simulate reaction pathways and calculate the activation energies of potential transition states. This allows for the in silico evaluation of different synthetic strategies to identify the most energetically favorable and, therefore, the most likely to be successful in a laboratory setting. While specific computational studies on the synthetic design of this compound are not yet widely published, the principles from studies on analogous 1,3,4-oxadiazole (B1194373) derivatives are directly applicable. nih.govnih.gov
The following tables represent the types of data that would be generated in a computational study to guide the synthetic design of this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (aniline) | 1.40 Å |
| C-O (methoxy) | 1.37 Å | |
| C=N (oxadiazole) | 1.30 Å | |
| C-O (oxadiazole) | 1.35 Å | |
| Bond Angle | C-N-H (aniline) | 118° |
| C-O-C (methoxy) | 117° | |
| N-C-N (oxadiazole) | 110° | |
| Dihedral Angle | Phenyl-Oxadiazole | 25° |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
These theoretical calculations provide a robust framework for making informed decisions in the synthetic planning process, ultimately leading to more efficient and targeted synthesis of complex molecules like this compound.
Structure Activity Relationship Sar Studies of Oxadiazole Aniline Derivatives
The exploration of the structure-activity relationship (SAR) for 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline and its analogs is crucial for understanding the molecular features that govern their biological activities. These studies help in optimizing lead compounds to enhance efficacy and selectivity.
Advanced Applications in Materials Science for 1,3,4 Oxadiazole Derivatives
Optoelectronic Properties and Device Integration
Derivatives of 1,3,4-oxadiazole (B1194373) have garnered significant attention for their excellent optoelectronic properties, including charge injection ability, electron transport, and hole-blocking capabilities. daneshyari.com These compounds exhibit strong fluorescence, high electron affinity, and notable thermal stability, making them ideal for various optoelectronic applications. researchgate.net The electronic and optical characteristics, such as ionization energy, electron affinity, and absorption wavelength, can be precisely tuned by the nature of the substituents attached to the oxadiazole core. daneshyari.com This tunability is crucial for their integration into electronic devices like Organic Light-Emitting Diodes (OLEDs), laser dyes, and scintillators. researchgate.net
The 1,3,4-oxadiazole moiety is a key structural component in materials designed for OLEDs. rsc.org Due to their electron-deficient nature, these derivatives are frequently employed as electron-transport materials (ETMs) and hole-blocking materials (HBMs), facilitating efficient charge injection and transport, which significantly enhances OLED performance. researchgate.netrsc.org The high electron mobility and efficient fluorescence of 2,5-diaryl-1,3,4-oxadiazoles make them particularly suitable for these roles. researchgate.netrsc.org
Recent research has focused on developing 1,3,4-oxadiazole-based emitters, including those for thermally activated delayed fluorescence (TADF). By creating a highly twisted conformation between carbazole (B46965) (donor) and oxadiazole (acceptor) units, researchers have achieved effective separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to small singlet-triplet energy gaps (ΔEST). acs.org This facilitates an efficient reverse intersystem crossing (RISC) process, which is crucial for high-efficiency TADF emitters. acs.org
Below is a table summarizing the performance of some 1,3,4-oxadiazole-based TADF emitters in OLEDs.
| Compound | ΔEST (eV) | ΦPL (%) | Max EQE (%) | CIE Coordinates | Emission Color |
| i-2CzdOXDMe | - | - | 11.8 | (0.17, 0.17) | Blue |
| i-2CzdOXD4CF3Ph | - | - | 12.3 | (0.18, 0.28) | Sky-Blue |
| TADF Emitter 1 | 0.22 - 0.28 | 35 - 70 | - | - | Sky-blue to blue |
Data compiled from a study on a series of four 1,3,4-oxadiazole-based TADF derivatives. acs.org
The strong fluorescence and photostability of 2,5-disubstituted-1,3,4-oxadiazoles make them suitable for use as laser dyes and optical brighteners. researchgate.netchemicalbook.com These compounds can absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance in materials like textiles and polymers. africaresearchconnects.com A study on symmetrical optical brighteners based on stilbene-oxadiazole derivatives demonstrated their effectiveness on polyester (B1180765) and polyamide-6 fabrics. africaresearchconnects.com These compounds showed bluish and greenish fluorescence with quantum yields ranging from 0.2 to 0.8, and their whitening effect was evaluated using the CIE whiteness index. africaresearchconnects.com
Scintillators are materials that emit light when excited by ionizing radiation. Certain 1,3,4-oxadiazole derivatives are used as secondary solutes or wavelength shifters in scintillator solutions. chemicalbook.comtandfonline.com Their function is to absorb the primary fluorescence from the solvent and re-emit it at a longer wavelength, which is more efficiently detected by photomultiplier tubes. One such compound, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), is a well-known scintillator. chemicalbook.com The spectral and scintillation characteristics of derivatives like 2-(naphthyl)-5-(4-biphenylyl)-1,3,4-oxadiazole have been studied in toluene (B28343) and polystyrene solutions, highlighting their potential in this application. osti.gov
Chemo-sensing Capabilities
The electron-deficient 1,3,4-oxadiazole ring, with its nitrogen and oxygen atoms, can act as a potential coordination site for metal ions. researchgate.net This property, combined with the high photoluminescence quantum yields of its derivatives, makes them excellent candidates for fluorescent chemosensors. nih.govresearchgate.net Sensing of metal ions or anions can be achieved based on the enhancement or quenching of the fluorescence signal upon binding. researchgate.net This has led to the development of fluorogenic chemosensory polymers incorporating 1,2,4-oxadiazole (B8745197) units, a closely related isomer. nih.gov
Coordination Polymer and Liquid Crystal Applications
The structural rigidity and coordinating ability of the 1,3,4-oxadiazole ring have been exploited in the design of coordination polymers and liquid crystals. nih.gov Liquid crystals containing 1,3,4-oxadiazole units are noted for their rich mesophases, good electron-transporting ability, and excellent thermal stabilities. researchgate.netrsc.org These properties are advantageous for applications in optoelectronic devices. Researchers have classified these liquid crystals into categories such as calamitic (rod-shaped) and discotic (disk-shaped) monomers, dimers, and polymers. researchgate.netrsc.org The incorporation of the oxadiazole heterocycle has been shown to improve the liquid crystal texture and the range of mesomeric phases. researchgate.net
Development of Thermal Insulation Polymers
The high thermal and chemical stability of the 1,3,4-oxadiazole ring is a key attribute for its use in high-performance polymers, including those for thermal insulation. researchgate.netresearchgate.net Aromatic polyethers containing 1,3,4-oxadiazole units have been synthesized and characterized for their thermal properties. These polymers exhibit high glass transition temperatures (Tg) and excellent thermo-oxidative stability. researchgate.net For instance, a series of poly(1,3,4-oxadiazole-ether)s showed Tg values in the range of 187-321 °C and initial decomposition temperatures (for 10% weight loss) between 434-500 °C, demonstrating their potential for high-temperature applications. researchgate.net
The table below summarizes the thermal properties of selected poly(1,3,4-oxadiazole-ether)s.
| Polymer Structure | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
| Polymer with Isopropylidene Linkage | 187 | 434 |
| Polymer with Fluorene Linkage | 258 | 500 |
| Polymer with Phthalide Linkage | 321 | 490 |
Data derived from a study on the thermal and electrical behavior of poly(1,3,4-oxadiazole-ether)s. researchgate.net
Corrosion Inhibition Studies
The persistent issue of metal corrosion necessitates the development of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms and π-electrons, have demonstrated significant promise in this regard. The molecule 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their potential as corrosion inhibitors for various metals and alloys in aggressive acidic environments.
The efficacy of these compounds is largely attributed to their molecular structure. The presence of nitrogen and oxygen atoms in the oxadiazole ring, along with the lone pair of electrons on the nitrogen atom of the aniline (B41778) group and the oxygen of the methoxy (B1213986) group, allows for strong adsorption onto metal surfaces. This adsorption forms a protective film that isolates the metal from the corrosive medium. The planarity of the aromatic and oxadiazole rings facilitates a greater surface coverage on the metal.
Research into compounds structurally similar to this compound has provided valuable insights into their corrosion inhibition mechanisms. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in evaluating the performance of these inhibitors.
Potentiodynamic polarization studies on related 1,3,4-oxadiazole derivatives have shown that they typically function as mixed-type inhibitors, meaning they reduce both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The adsorption of these molecules on the metal surface follows specific adsorption isotherms, with the Langmuir isotherm often providing the best fit, which suggests the formation of a monolayer of the inhibitor on the metal surface.
The following tables present representative data from studies on analogous 1,3,4-oxadiazole-aniline derivatives, illustrating their corrosion inhibition performance.
Table 1: Potentiodynamic Polarization Data for a Representative 1,3,4-Oxadiazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| Blank | 1050 | - |
| 1 x 10⁻⁵ | 250 | 76.2 |
| 5 x 10⁻⁵ | 180 | 82.9 |
| 1 x 10⁻⁴ | 120 | 88.6 |
Note: The data presented is illustrative and based on findings for structurally similar 1,3,4-oxadiazole derivatives.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative 1,3,4-Oxadiazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 50 | 120 | - |
| 1 x 10⁻⁵ | 220 | 85 | 77.3 |
| 5 x 10⁻⁵ | 350 | 60 | 85.7 |
| 1 x 10⁻⁴ | 580 | 45 | 91.4 |
Note: The data presented is illustrative and based on findings for structurally similar 1,3,4-oxadiazole derivatives.
Quantum chemical calculations are also employed to correlate the molecular structure of these inhibitors with their protective properties. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a higher capacity to accept electrons from the metal, both of which enhance the adsorption process.
Future Directions in Material Design Utilizing Oxadiazole-Aniline Scaffolds
The unique structural and electronic properties of oxadiazole-aniline scaffolds position them as highly versatile building blocks for the design of novel materials with a wide array of advanced applications. scispace.com The inherent aromaticity and electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the electron-donating potential of the aniline moiety, create a platform for tuning the optical and electronic properties of resulting materials. researchgate.net
One of the most promising future directions lies in the field of organic electronics . The excellent thermal stability and electron-transporting capabilities of 1,3,4-oxadiazole derivatives make them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com By functionalizing the aniline group or other parts of the scaffold, it is possible to fine-tune the emission color and improve the quantum efficiency of OLED devices. researchgate.net Future research will likely focus on the synthesis of novel polymers and dendrimers incorporating the oxadiazole-aniline core to enhance charge transport and device longevity. mdpi.com
In the realm of polymer science , the incorporation of oxadiazole-aniline units into polymer backbones can lead to the development of high-performance materials with enhanced thermal stability, mechanical strength, and chemical resistance. These polymers could find applications in aerospace, automotive, and electronics industries where materials capable of withstanding harsh conditions are required. The aniline group also provides a reactive site for further polymerization or cross-linking, offering a pathway to create robust thermosetting resins and composites.
Another exciting avenue of research is the development of chemosensors . The nitrogen and oxygen atoms within the oxadiazole ring and the aniline group can act as binding sites for specific metal ions or anions. mdpi.com Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence or absorption spectrum. This phenomenon can be harnessed to create highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com
Furthermore, the inherent biological activity of many oxadiazole derivatives opens up possibilities in the design of bioactive materials . nih.gov Scaffolds incorporating the oxadiazole-aniline motif could be used to develop new drug delivery systems, antimicrobial coatings, and biocompatible materials for medical implants. The ability to modify the scaffold with various functional groups allows for the optimization of its biological activity and compatibility. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives or coupling reactions. For example:
- Hydrazine Cyclization: Reacting 4-methoxy-3-aminobenzoic acid with methyl-substituted carbohydrazide under microwave or conventional heating to form the 1,3,4-oxadiazole ring .
- Schiff Base Formation: Condensation of 4-methoxy-3-aminobenzaldehyde derivatives with methyl-substituted oxadiazole precursors in ethanol (20 mL solvent per 0.01 mole substrate) at reflux .
- Light-Sensitive Steps: Use foil-covered vessels during thiol- or azide-containing reactions to prevent degradation .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Hydrazine Cyclization | 65–75 | Microwave, 100°C, 2 hr | |
| Schiff Base Condensation | 70–80 | Ethanol reflux, 6 hr | |
| Thiol-Mediated Coupling | 55–65 | Methanol, RT, light-protected |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- IR Spectroscopy: Look for N–H stretches (3350–3450 cm⁻¹, aniline), C=N/C–O (1630–1650 cm⁻¹, oxadiazole), and C–O–C (1240–1260 cm⁻¹, methoxy) .
- NMR:
- ¹H NMR: Aromatic protons (δ 6.7–7.3 ppm), –NH₂ (δ 5.1 ppm, broad), –OCH₃ (δ 3.8 ppm), –CH₃ on oxadiazole (δ 2.6 ppm) .
- ¹³C NMR: Oxadiazole C=N (160–165 ppm), aromatic carbons (110–150 ppm), –OCH₃ (55–56 ppm) .
- Mass Spectrometry: Molecular ion peak at m/z 220.1 (C₁₀H₁₁N₃O₂) .
Advanced Tip: Use X-ray crystallography (SHELXL or Mercury software) to resolve ambiguities in stereochemistry or hydrogen bonding .
Advanced Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier orbitals (HOMO/LUMO), electrostatic potential surfaces, and nucleophilic/electrophilic sites .
- Reactivity Insights:
- The electron-withdrawing oxadiazole ring increases electrophilicity at the aniline –NH₂ group, favoring diazotization or azo coupling .
- Methyl substitution on oxadiazole enhances π-stacking in crystal packing .
Validation: Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Data Reconciliation:
- Case Study: In 10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-phenothiazine, hydrogen bonding (N–H⋯N) discrepancies were resolved by refining anisotropic displacement parameters .
Q. Table 2: Crystallographic Parameters
| Compound | Space Group | R Factor | Key Interactions | Reference |
|---|---|---|---|---|
| 2-(1,3,4-Oxadiazol-2-yl)aniline | P2₁/c | 0.045 | N–H⋯N (2.89 Å) | |
| 10-Ethyl-3-(5-methyl-oxadiazol)phenothiazine | P-1 | 0.039 | π-π stacking (3.5 Å) |
Q. How does the 5-methyl-1,3,4-oxadiazole ring influence the compound’s potential as a pharmacophore?
Methodological Answer:
- Bioisosteric Role: The oxadiazole mimics carboxylic acid or amide groups, enhancing metabolic stability and membrane permeability .
- Structure-Activity Relationship (SAR):
- Methyl substitution reduces polarity, improving blood-brain barrier penetration (e.g., 5-HT1B/1D receptor antagonists) .
- Aniline –NH₂ enables conjugation with bioactive moieties (e.g., sulfonamides for kinase inhibition) .
Experimental Validation:
- Perform in vitro assays (e.g., enzyme inhibition) with analogs varying oxadiazole substituents .
- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like 5-HT receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
